2,6-Dimethylhept-3-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

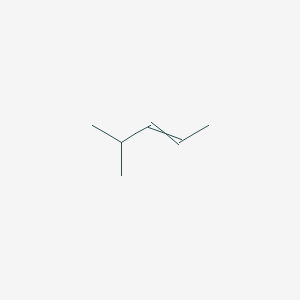

2,6-Dimethylhept-3-ene is a chemical compound with the molecular formula C9H18 . It has a molecular weight of 126.239 Da . The compound is also known by other names such as 3-Heptene, 2,6-dimethyl-, and its CAS Registry Number is 2738-18-3 .

Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is based on structures generated from information available in databases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of CH, an average mass of 126.239 Da, and a monoisotopic mass of 126.140854 Da .Scientific Research Applications

Chemical Synthesis and Transformation:

- Kilbas, Azizoglu, and Balcı (2006) discuss the synthesis of isomers related to 2,6-Dimethylhept-3-ene, highlighting the incorporation of an allene unit into α-pinene and the subsequent transformation mechanisms involved (Kilbas, Azizoglu, & Balcı, 2006).

Ene Reactions and Isotope Effects:

- Singleton et al. (2003) investigated the ene reactions of singlet oxygen with alkenes, including compounds similar to this compound, providing insights into the reaction mechanisms and isotope effects (Singleton et al., 2003).

Structural and Conformational Studies:

- Akther et al. (2016) synthesized and analyzed the structures of dimethyl metacyclophanes, contributing to the understanding of conformational behaviors of molecules related to this compound (Akther et al., 2016).

Synthesis of Related Compounds:

- Almássy et al. (2002) developed a methodology for the synthesis of 2,6-dimethyltropone, which is related to this compound, showcasing a new method for creating compounds with potential applications in antiviral medication synthesis (Almássy et al., 2002).

Catalysis and Reaction Mechanisms:

- Li, Widjaja, and Garland (2003) studied the catalytic hydroformylation of dimethylbutenes, offering insights into reaction mechanisms and catalytic processes that may be relevant to compounds like this compound (Li, Widjaja, & Garland, 2003).

Computational and Theoretical Studies:

- Fatima et al. (2021) conducted a comprehensive theoretical and experimental analysis of dimedone derivatives, which could inform understanding of similar structures to this compound (Fatima et al., 2021).

Safety and Hazards

Properties

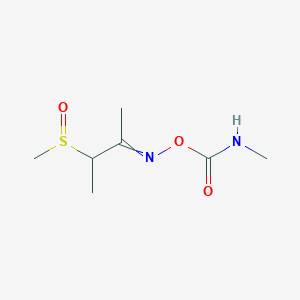

| { "Design of the Synthesis Pathway": "The synthesis of 2,6-Dimethylhept-3-ene can be achieved through a series of reactions starting from readily available starting materials.", "Starting Materials": [ "2-Methyl-1-butene", "1-Pentene", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Sulfuric acid", "Magnesium", "Ethyl bromide", "2-Methyl-2-pentene" ], "Reaction": [ "Step 1: 2-Methyl-1-butene and 1-Pentene are reacted with bromine in the presence of sodium hydroxide to form 2,6-Dibromohexane.", "Step 2: 2,6-Dibromohexane is treated with sodium bicarbonate to form 2,6-Dibromohex-3-ene.", "Step 3: 2,6-Dibromohex-3-ene is reacted with magnesium in the presence of ethyl bromide to form 2,6-Dimethylhept-3-ene.", "Step 4: The crude product is purified by distillation, using methanol as a solvent and sulfuric acid as a catalyst, followed by drying with sodium sulfate." ] } | |

| 2738-18-3 | |

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

(E)-2,6-dimethylhept-3-ene |

InChI |

InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h5-6,8-9H,7H2,1-4H3/b6-5+ |

InChI Key |

KDISTZUHDQPXDE-AATRIKPKSA-N |

Isomeric SMILES |

CC(C)C/C=C/C(C)C |

SMILES |

CC(C)CC=CC(C)C |

Canonical SMILES |

CC(C)CC=CC(C)C |

| 2738-18-3 | |

Pictograms |

Flammable; Health Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,6-Dimethylhept-3-ene influence its reactivity with ozone?

A1: this compound possesses a simple alkene functional group, which is known to react readily with ozone. Interestingly, research indicates that the presence of specific substituents near the double bond can significantly alter the reaction outcome. For instance, while 4-alkylthio-2,6-dimethylhept-3-ene undergoes the expected double bond cleavage with ozone [], certain derivatives of thiopinacolone and thiocamphor containing the this compound backbone yield products where the hydrocarbon chain remains intact []. This suggests that steric hindrance or electronic effects imposed by bulky substituents near the double bond can influence the reaction pathway. Further research is needed to fully elucidate the factors governing this intriguing reactivity pattern.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.